Product packaging for 5-Chloro-2-(4-chlorophenyl)sulfanylaniline(Cat. No.:CAS No. 15211-90-2)

5-Chloro-2-(4-chlorophenyl)sulfanylaniline

Cat. No.: B1305231
CAS No.: 15211-90-2
M. Wt: 270.2 g/mol
InChI Key: PTUXQVXTJKTHSC-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃, 400 MHz):

  • δ 6.72 ppm (dd, J = 8.1 Hz, 1H, aromatic H)
  • δ 6.98–7.21 ppm (m, 4H, chlorophenyl H)
  • δ 7.36 ppm (d, J = 8.1 Hz, 1H, amine-adjacent H)

¹³C NMR (CDCl₃, 100 MHz):

  • δ 112.7 ppm (C–NH₂)
  • δ 129.0–136.1 ppm (chlorinated aromatic carbons)

Infrared Spectroscopy (IR)

Key absorption bands:

  • 3375 cm⁻¹ (N–H stretch)
  • 1600 cm⁻¹ (C=C aromatic)
  • 1072 cm⁻¹ (C–S asymmetric stretch)

UV-Vis Spectroscopy

In methanol solution, λₘₐₓ occurs at 278 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹), attributed to π→π* transitions in the conjugated system.

Thermochemical Properties and Stability Analysis

Table 2: Thermochemical properties

Property Value Method/Source
Melting point 63–66°C
Boiling point 415.1 ± 45.0°C
Enthalpy of formation 184.3 ± 2.5 kJ/mol Calculated
Vapor pressure (25°C) 0.0 ± 1.0 mmHg

Thermogravimetric analysis (TGA) shows decomposition initiating at 220°C, with a 95% mass loss by 400°C. The compound exhibits high kinetic stability under ambient conditions due to:

  • Resonance stabilization of the aromatic system
  • Crystallographic packing via Cl···Cl and π-stacking interactions
  • Oxidative resistance of the thioether linkage compared to thiols

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9Cl2NS B1305231 5-Chloro-2-(4-chlorophenyl)sulfanylaniline CAS No. 15211-90-2

Properties

IUPAC Name

5-chloro-2-(4-chlorophenyl)sulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NS/c13-8-1-4-10(5-2-8)16-12-6-3-9(14)7-11(12)15/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTUXQVXTJKTHSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=C(C=C(C=C2)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70388605
Record name 5-chloro-2-(4-chlorophenylthio)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15211-90-2
Record name 5-chloro-2-(4-chlorophenylthio)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-CHLORO-2-(4-CHLOROPHENYLTHIO)-ANILINE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(4-chlorophenyl)sulfanylaniline typically involves the reaction of 4-chlorothiophenol with 5-chloro-2-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(4-chlorophenyl)sulfanylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of 5-chloro-2-(4-chlorophenyl)sulfanylaniline exhibit significant antimicrobial properties. A study highlighted its effectiveness against Gram-positive bacterial pathogens, demonstrating a broad spectrum of activity. For instance, analogs of this compound maintained potency against strains such as Staphylococcus and Enterococcus while showing varying levels of cytotoxicity depending on structural modifications .

Structure-Activity Relationship (SAR)
The compound's structure allows for modifications that can enhance its biological activity. For example, studies utilizing quantitative structure-activity relationship (QSAR) models have shown that substituents on the aromatic rings can significantly influence the compound's affinity for biological targets, including cannabinoid receptors CB1 and CB2 .

Materials Science

Polymer Chemistry
this compound has been investigated for its potential use in polymer synthesis. Its sulfanyl group can participate in various polymerization reactions, leading to materials with enhanced thermal stability and chemical resistance. The incorporation of this compound into polymer matrices has been shown to improve mechanical properties and resistance to degradation .

Coatings and Surface Treatments
Due to its chemical stability and resistance to harsh conditions, this compound is also being explored for use in protective coatings. Its ability to form strong bonds with surfaces makes it suitable for applications in industrial coatings that require durability against chemical exposure and mechanical wear .

Environmental Applications

Pesticide Development
The compound has potential applications in developing new pesticides. Its structural characteristics can be tailored to enhance efficacy against specific pests while minimizing toxicity to non-target organisms. Research is ongoing to evaluate its effectiveness as a biopesticide, particularly in agricultural settings where chemical residues are a concern .

Compound VariantTarget PathogenMinimum Inhibitory Concentration (MIC)Cytotoxicity Level
Variant AStaphylococcus aureus0.5 µg/mLLow
Variant BEnterococcus faecalis1.0 µg/mLModerate
Variant CE. coli2.0 µg/mLHigh
  • Case Study on Antimicrobial Efficacy
    A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that derivatives with specific substitutions demonstrated enhanced activity, particularly against resistant strains of Staphylococcus aureus. This finding suggests potential for developing new antibiotics based on this scaffold.
  • Polymer Enhancement Research
    In a collaborative research effort, scientists incorporated this compound into a polyurethane matrix. The resulting material exhibited improved mechanical strength and thermal stability compared to traditional formulations, indicating its viability for use in high-performance applications.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4-chlorophenyl)sulfanylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

2-((4-Chlorophenyl)thio)aniline (CAS 37750-29-1)
  • Molecular Formula : C₁₂H₁₀ClNS
  • Key Differences : Lacks the 5-chloro substitution on the aniline ring.
5-Chloro-2-(phenylthio)aniline (CAS 4235-20-5)
  • Molecular Formula : C₁₂H₁₀ClNS
  • Key Differences : Replaces the 4-chlorophenyl group with a simple phenyl group in the sulfanyl substituent.
  • Impact : Reduced lipophilicity and weaker electron-withdrawing effects may limit its bioavailability and target-binding efficiency in biological systems .
5-Chloro-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline
  • Molecular Formula : C₈H₆ClF₃NS
  • Key Differences : Substitutes the 4-chlorophenylsulfanyl group with a trifluoroethylsulfanyl moiety.
  • Impact : The trifluoroethyl group introduces strong electron-withdrawing effects, enhancing oxidative stability but reducing nucleophilic reactivity compared to the target compound .

Functional Group Variations

4-Chloro-2-[4-(trifluoromethyl)phenyl]aniline
  • Molecular Formula : C₁₃H₁₀ClF₃N
  • Key Differences : Replaces the sulfanyl group with a trifluoromethyl-substituted phenyl ring.
  • Impact : The trifluoromethyl group increases hydrophobicity and metabolic stability, making this compound more suited for drug candidates requiring prolonged half-lives .
5-Chloro-2-(2,4-dimethylphenoxy)aniline
  • Molecular Formula: C₁₄H₁₅ClNO
  • Key Differences: Substitutes the sulfanyl group with a dimethylphenoxy ether linkage.
  • Impact : The ether group enhances solubility in polar solvents but reduces redox activity, limiting applications in electrophilic aromatic substitution reactions .

Bioactive Analogues

5-Chloro-N-(4-chlorophenyl)-2-hydroxybenzamide
  • Molecular Formula: C₁₃H₁₀Cl₂NO₂
  • Key Differences : Replaces the sulfanyl group with a hydroxybenzamide moiety.
  • Impact : The hydroxybenzamide structure enhances hydrogen-bonding capacity, improving antimicrobial activity against Gram-positive bacteria .
5-Chloro-2-(4-chlorophenoxy)-N,N-dimethyl-4-nitroaniline
  • Molecular Formula : C₁₄H₁₂Cl₂N₂O₃
  • Key Differences: Incorporates a nitro group and dimethylamino substituents.
  • Impact: The nitro group increases electrophilicity, enabling interactions with bacterial nitroreductases, while the dimethylamino group enhances membrane permeability .

Data Tables: Comparative Analysis

Table 1. Structural and Electronic Properties

Compound Name Molecular Formula Key Substituents LogP* Electronic Effects
5-Chloro-2-(4-chlorophenyl)sulfanylaniline C₁₂H₉Cl₂NS 5-Cl, 4-Cl-C₆H₄-S- 3.8 Moderate electron-withdrawing
2-((4-Chlorophenyl)thio)aniline C₁₂H₁₀ClNS 4-Cl-C₆H₄-S- 3.2 Mild electron-withdrawing
5-Chloro-2-(phenylthio)aniline C₁₂H₁₀ClNS C₆H₅-S- 2.9 Minimal electronic perturbation
4-Chloro-2-[4-(trifluoromethyl)phenyl]aniline C₁₃H₁₀ClF₃N 4-CF₃-C₆H₄- 4.1 Strong electron-withdrawing

*LogP values estimated via computational methods.

Biological Activity

5-Chloro-2-(4-chlorophenyl)sulfanylaniline is an organic compound with notable biological activity due to its unique structural features, including chloro and sulfanyl groups. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent studies.

  • Molecular Formula : C12H9Cl2NS
  • CAS Number : 15211-90-2
  • Molecular Weight : 272.18 g/mol

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the chloro and sulfanyl groups enhances its reactivity and allows for specific binding interactions that can modulate biological pathways.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives containing sulfanyl groups have shown broad-spectrum activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. These findings suggest that the compound may possess significant antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Compound Target Bacteria Activity
This compoundMRSAActive
Similar sulfanyl derivativesEnterococcus faecalisActive

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been investigated in various cancer cell lines. Preliminary data indicate that compounds with similar structures can induce apoptosis in cancer cells through mitochondrial pathways. For example, studies on structurally related compounds have demonstrated their ability to decrease the expression of anti-apoptotic proteins while increasing pro-apoptotic markers, suggesting a mechanism for inducing cell death in cancerous tissues .

Case Studies and Research Findings

  • Anticancer Efficacy : A study focusing on flavonoid derivatives showed that compounds with halogen substitutions exhibited potent activity against non-small cell lung cancer cells (A549). The study indicated that such modifications could enhance the cytotoxic potential of related compounds, which may include this compound .
  • In Vivo Studies : In vivo efficacy testing of similar compounds revealed moderate to high reductions in worm burdens in infected mice models, indicating potential antiparasitic activities. However, these compounds also demonstrated a narrow therapeutic window, which raises concerns regarding their safety profiles .
  • Cytotoxicity Assessment : A cytotoxicity screen against CHO and HepG2 cells indicated that while certain derivatives showed promising biological activity, they also presented toxicity risks that need to be addressed in further research .

Q & A

What advanced crystallographic methods are recommended for resolving ambiguities in the crystal structure of 5-Chloro-2-(4-chlorophenyl)sulfanylaniline?

Answer:
For high-resolution structural determination, single-crystal X-ray diffraction (SC-XRD) using a Bruker SMART APEXII CCD diffractometer is recommended. Key steps include:

  • Data collection : Use MoKα radiation (λ = 0.71073 Å) at low temperatures (e.g., 173 K) to minimize thermal motion artifacts. Collect φ and ω scans with detector resolution ≥10.0 pixels/mm⁻¹ .
  • Refinement : Employ SHELXL for small-molecule refinement, applying constraints for hydrogen atoms via difference Fourier maps. Weighting schemes like w=1/[σ2(Fo2)+(0.0425P)2+0.4419P]w = 1/[\sigma^2(F_o^2) + (0.0425P)^2 + 0.4419P] improve precision .
  • Validation : Cross-check displacement parameters (e.g., UisoU_{iso}) and symmetry codes (e.g., x,y1,zx, y-1, z) to resolve positional ambiguities .

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